1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one
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Overview
Description
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a phenylthio group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Thioether Formation: The phenylthio group can be introduced through nucleophilic substitution reactions using thiophenol and an appropriate leaving group.
Final Coupling: The final step would involve coupling the benzimidazole and azetidine intermediates with the phenylthio group under suitable conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and phenylthio moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(phenylthio)propan-2-one: Similar structure with a different substitution pattern.
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(phenylthio)propan-1-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-18(10-11-24-15-6-2-1-3-7-15)22-12-14(13-22)19-20-16-8-4-5-9-17(16)21-19/h1-9,14H,10-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKIRWWEUQRMPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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